N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Preparation Methods
The synthesis of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with piperidine under specific conditions. The process typically involves:
Step 1: Formation of the pyrimidine ring.
Step 2: Introduction of the piperidine moiety.
Step 3: Methylation of the nitrogen atom in the piperidine ring.
Step 4: Formation of the dihydrochloride salt.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol .
Scientific Research Applications
N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to DNA via intercalation, which can disrupt the replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structure and the potential for targeted therapeutic applications .
Properties
Molecular Formula |
C10H18Cl2N4 |
---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-9-3-7-14(8-4-9)10-12-5-2-6-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H |
InChI Key |
YDWCDULVPFBTLC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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